molecular formula C18H29ClN2O2 B4402566 4-[4-[3-(4-Methylpiperazin-1-yl)propoxy]phenyl]butan-2-one;hydrochloride

4-[4-[3-(4-Methylpiperazin-1-yl)propoxy]phenyl]butan-2-one;hydrochloride

Cat. No.: B4402566
M. Wt: 340.9 g/mol
InChI Key: FLXZIXZYIWFHAN-UHFFFAOYSA-N
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Description

4-[4-[3-(4-Methylpiperazin-1-yl)propoxy]phenyl]butan-2-one;hydrochloride is an organic compound that belongs to the class of benzanilides. This compound is characterized by the presence of a piperazine ring, which is a common structural motif in medicinal chemistry due to its pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[3-(4-Methylpiperazin-1-yl)propoxy]phenyl]butan-2-one;hydrochloride typically involves multiple steps. One common method includes the reaction of 4-methylpiperazine with 3-chloropropoxybenzene under basic conditions to form the intermediate compound. This intermediate is then reacted with butanone in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[4-[3-(4-Methylpiperazin-1-yl)propoxy]phenyl]butan-2-one;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

4-[4-[3-(4-Methylpiperazin-1-yl)propoxy]phenyl]butan-2-one;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-[3-(4-Methylpiperazin-1-yl)propoxy]phenyl]butan-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring plays a crucial role in binding to these targets, thereby modulating their activity. This compound is known to affect various signaling pathways, which can lead to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[4-[3-(4-Methylpiperazin-1-yl)propoxy]phenyl]butan-2-one;hydrochloride apart from similar compounds is its unique combination of the piperazine ring and the butanone moiety. This structural feature enhances its binding affinity and specificity towards certain molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-[4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]butan-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2.ClH/c1-16(21)4-5-17-6-8-18(9-7-17)22-15-3-10-20-13-11-19(2)12-14-20;/h6-9H,3-5,10-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXZIXZYIWFHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)OCCCN2CCN(CC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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